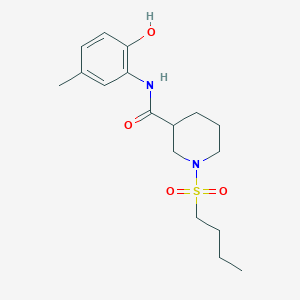
1-butylsulfonyl-N-(2-hydroxy-5-methylphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylsulfonyl-N-(2-hydroxy-5-methylphenyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a butylsulfonyl group, a hydroxy-methylphenyl group, and a carboxamide group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-butylsulfonyl-N-(2-hydroxy-5-methylphenyl)piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Butylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using butylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Hydroxy-Methylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 2-hydroxy-5-methylbenzyl chloride.
Formation of the Carboxamide Group: The final step involves the amidation of the piperidine ring using an appropriate carboxylic acid derivative.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
1-Butylsulfonyl-N-(2-hydroxy-5-methylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions include ketones, amines, and substituted sulfonamides.
Scientific Research Applications
1-Butylsulfonyl-N-(2-hydroxy-5-methylphenyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-butylsulfonyl-N-(2-hydroxy-5-methylphenyl)piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1-Butylsulfonyl-N-(2-hydroxy-5-methylphenyl)piperidine-3-carboxamide can be compared with similar compounds such as:
1-Butylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-Butylsulfonyl-N-(2-hydroxy-5-methylphenyl)piperidine-2-carboxamide: The position of the carboxamide group is different, potentially altering its chemical properties and interactions.
1-Butylsulfonyl-N-(2-hydroxy-5-methylphenyl)pyrrolidine-3-carboxamide: The piperidine ring is replaced with a pyrrolidine ring, which may influence its stability and reactivity.
Properties
IUPAC Name |
1-butylsulfonyl-N-(2-hydroxy-5-methylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-4-10-24(22,23)19-9-5-6-14(12-19)17(21)18-15-11-13(2)7-8-16(15)20/h7-8,11,14,20H,3-6,9-10,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGWOQVNNZYKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{(5E)-5-[2,5-dimethoxy-4-(pyrrolidin-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5281512.png)
![1-methyl-9-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5281521.png)
![5-chloro-N-[1-(cyclopropylcarbonyl)piperidin-3-yl]pyridine-2-carboxamide](/img/structure/B5281524.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B5281531.png)
![6,6-dimethyl-3-methylsulfanyl-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5281532.png)
![N-{3-[(1-allyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5281537.png)
![1-(ethylsulfonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine](/img/structure/B5281538.png)
![2-bromo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B5281551.png)
![2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5281556.png)
![5-({3-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5281564.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5281565.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-pyrrolidinol](/img/structure/B5281578.png)
![2-[(2-Methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride](/img/structure/B5281587.png)
